N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzoxazole derivative with 1-(5-chloro-2-methylphenyl)piperazine in the presence of a suitable base.
Attachment of the Butyl Chain: The butyl chain is attached through a nucleophilic substitution reaction, where the piperazine derivative is reacted with a butyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various alkyl or acyl groups.
Scientific Research Applications
N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[4-(2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide
- N-[4-[4-(5-chlorophenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide
Uniqueness
N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide is unique due to the presence of the 5-chloro-2-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s binding affinity, selectivity, and overall pharmacological profile, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C23H27ClN4O3 |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C23H27ClN4O3/c1-16-4-6-18(24)15-20(16)28-12-10-27(11-13-28)9-3-2-8-25-22(29)17-5-7-21-19(14-17)26-23(30)31-21/h4-7,14-15H,2-3,8-13H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
VIZDBZXBKIEXRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCCCNC(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.